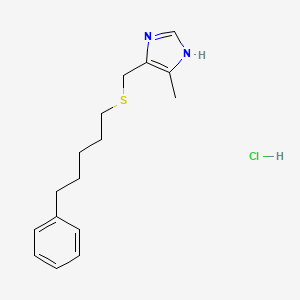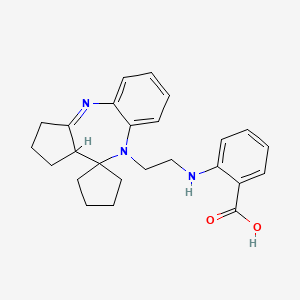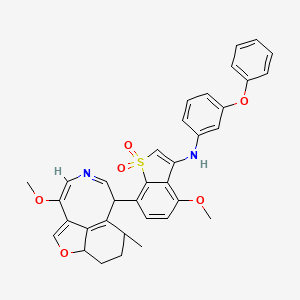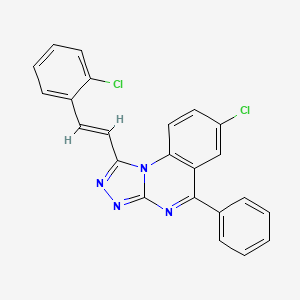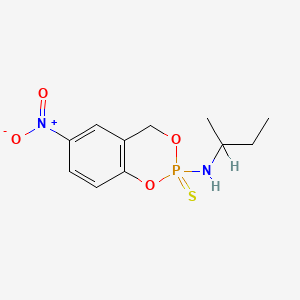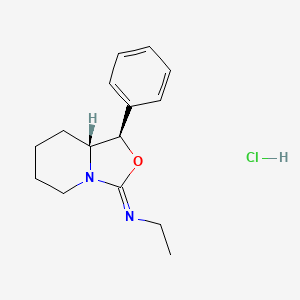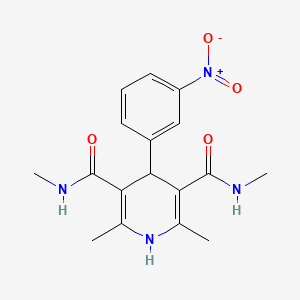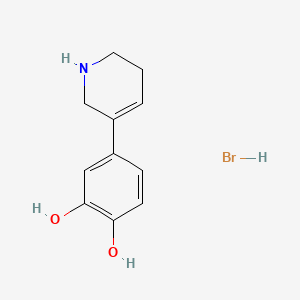
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzenediol moiety and a tetrahydropyridinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves multiple steps. The process begins with the preparation of the benzenediol core, followed by the introduction of the tetrahydropyridinyl group. The final step involves the formation of the hydrobromide salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors, precise control of reaction parameters, and efficient purification techniques are employed to produce the compound in bulk quantities. The industrial methods focus on cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol: A simpler compound with similar chemical properties but lacking the tetrahydropyridinyl group.
4-(1,2,5,6-Tetrahydro-3-pyridinyl)-1,2-benzenediol: A closely related compound with slight structural differences.
Uniqueness
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is unique due to the presence of both the benzenediol and tetrahydropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83010-36-0 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c13-10-4-3-8(6-11(10)14)9-2-1-5-12-7-9;/h2-4,6,12-14H,1,5,7H2;1H |
InChI Key |
FKUSGABCYXHUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=CC(=C(C=C2)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
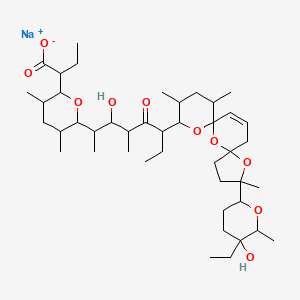
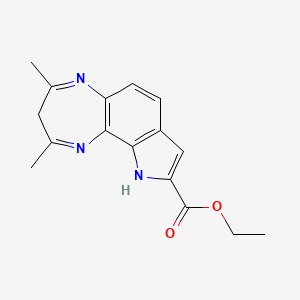
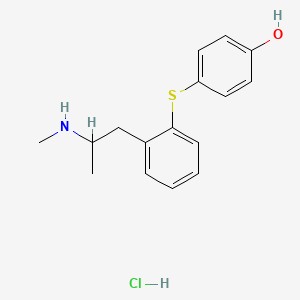
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
